molecular formula C29H31NO15 B561810 4'-O-(beta-D-2

4'-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin

Cat. No. B561810
CAS RN: 82628-87-3
M. Wt: 633.559
InChI Key: SGHSVHIGFLBYAX-KRZJEZTLSA-N
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Description

4'-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin (TAN) is a synthetic glucoside derivative of phloretin, a naturally occurring flavonoid found in apples, pears, and other fruits. TAN is a promising compound due to its potential application in various fields, including medical research and drug development.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has demonstrated methods for synthesizing various glucopyranosyl derivatives, which are crucial for understanding the properties and potential applications of 4'-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin. For instance, Baer, Rank, and Kienzle (1970) discussed the synthesis of different derivatives starting from methyl 3-deoxy-3-nitro-β-D-glucopyranoside, leading to the preparation of compounds like 2,4,6-tri-O-acetyl-3-deoxy-3-nitro-β-D-glucopyranose and its corresponding glycosides (Baer, Rank, & Kienzle, 1970).
  • Lemieux and Huber (1953) explored the reaction of 3,4,6-triacetyl-β-D-glucopyranosyl chloride with silver acetate, yielding products like 1,3,4,6-tetraacetyl-α-D-glucopyranose and its derivatives. This study contributes to understanding the chemical reactions and properties of similar glucopyranosyl compounds (Lemieux & Huber, 1953).

Application in Biochemistry and Glycoscience

  • Glycosides and their derivatives play significant roles in biochemical research. For example, Blatter and Jacquinet (1996) reported the synthesis of hyaluronic acid-related saccharides, which are key components in extracellular matrices. This research exemplifies how glycosyl derivatives can be used in the synthesis of biologically important molecules (Blatter & Jacquinet, 1996).
  • Satomura et al. (1988) developed a method using p-nitrophenyl glucopyranosides to assay alpha-amylase activity, demonstrating the practical application of glucopyranosyl derivatives in enzymology and clinical assays (Satomura, Sakata, Omichi, & Ikenaka, 1988).

Potential in Drug Development and Molecular Biology

  • The structural complexity and versatility of glucopyranosyl derivatives suggest potential applications in drug development and molecular biology. For example, studies like those conducted by Braham et al. (2005), which focused on antioxidant phenolic glycosides, indicate the possibilities for using similar compounds in pharmacology (Braham, Mighri, Jannet, Matthew, & Abreu, 2005).

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[3,5-dihydroxy-4-[3-(4-nitrophenyl)propanoyl]phenoxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO15/c1-14(31)40-13-24-26(41-15(2)32)27(42-16(3)33)28(43-17(4)34)29(45-24)44-20-11-22(36)25(23(37)12-20)21(35)10-7-18-5-8-19(9-6-18)30(38)39/h5-6,8-9,11-12,24,26-29,36-37H,7,10,13H2,1-4H3/t24-,26-,27+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHSVHIGFLBYAX-KRZJEZTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858432
Record name 3,5-Dihydroxy-4-[3-(4-nitrophenyl)propanoyl]phenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin

CAS RN

82628-87-3
Record name 1-[2,6-Dihydroxy-4-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]phenyl]-3-(4-nitrophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82628-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydroxy-4-[3-(4-nitrophenyl)propanoyl]phenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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